2-Amino-3-pentafluoroethyloxy-propionic acid
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Overview
Description
2-Amino-3-pentafluoroethyloxy-propionic acid is an organic compound with the chemical formula C5H6F5NO3. This compound is characterized by the presence of an amino group, a pentafluoroethyloxy group, and a propionic acid moiety. It is a fluorinated amino acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-pentafluoroethyloxy-propionic acid typically involves the introduction of the pentafluoroethyloxy group to a suitable precursor. One common method involves the reaction of 3-hydroxypropionic acid with pentafluoroethanol in the presence of a strong acid catalyst to form the pentafluoroethyloxy derivative. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-pentafluoroethyloxy-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and other substituted products.
Scientific Research Applications
2-Amino-3-pentafluoroethyloxy-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the development of advanced materials and coatings due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 2-Amino-3-pentafluoroethyloxy-propionic acid involves its interaction with specific molecular targets. The pentafluoroethyloxy group imparts unique electronic properties, which can influence the compound’s binding affinity to enzymes and receptors. The amino group allows for hydrogen bonding and electrostatic interactions, while the propionic acid moiety can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-fluoropropionic acid
- 2-Amino-3-trifluoromethylpropionic acid
- 2-Amino-3-chloropropionic acid
Uniqueness
2-Amino-3-pentafluoroethyloxy-propionic acid stands out due to its pentafluoroethyloxy group, which provides enhanced stability and unique electronic properties compared to other fluorinated amino acids. This makes it particularly valuable in applications requiring high chemical resistance and specific electronic characteristics.
Properties
IUPAC Name |
2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5NO3/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHVEYIFZLXWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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